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Compound of Interest

Compound Name: 3,5-Difluorocinnamic acid

Cat. No.: B141041 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of trans-3,5-Difluorocinnamic
Acid

Executive Summary
trans-3,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as

a significant building block in the fields of medicinal chemistry and materials science. The

strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic

properties, enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles

of derivative molecules. This guide provides a comprehensive technical overview of the core

physicochemical properties of trans-3,5-Difluorocinnamic acid, intended for researchers,

scientists, and drug development professionals. We delve into its structural and spectral

characteristics, solubility, and acidity, supported by detailed experimental protocols for their

determination. Furthermore, this document explores the compound's reactivity, stability, and

established applications, particularly its role as a key intermediate in the synthesis of novel

bioactive compounds.

Introduction: The Significance of Fluorination in
Drug Design
Cinnamic acid and its derivatives are a well-established class of compounds with diverse

biological activities. The introduction of fluorine atoms onto the aromatic ring, as seen in trans-

3,5-Difluorocinnamic acid, is a strategic choice in modern medicinal chemistry. Fluorine's
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high electronegativity, small size, and ability to form strong carbon-fluorine bonds can

profoundly influence a molecule's properties. These modifications can block metabolic

pathways, increase lipophilicity to improve membrane permeability, and alter acidity (pKa) to

optimize target binding and pharmacokinetic distribution. trans-3,5-Difluorocinnamic acid
serves as a versatile scaffold, enabling the synthesis of complex molecules with potentially

enhanced therapeutic efficacy.[1][2] Its utility has been demonstrated in the creation of

"unnatural" flavonoids and stilbenes, showcasing its value in generating novel chemical

diversity for drug screening libraries.[3][4]

Molecular Structure of trans-3,5-Difluorocinnamic Acid
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Caption: Molecular Structure of trans-3,5-Difluorocinnamic Acid.

Core Physicochemical Properties
The foundational physicochemical properties of a compound are critical for predicting its

behavior in both chemical reactions and biological systems. These parameters dictate

formulation strategies, reaction conditions, and pharmacokinetic outcomes. The properties of

trans-3,5-Difluorocinnamic acid are summarized below.
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Property Value Source(s)

Molecular Formula C₉H₆F₂O₂ [1][3][5]

Molecular Weight 184.14 g/mol [3][5][6]

CAS Number 147700-58-1 [1][3][4]

Appearance
White to off-white crystalline

solid/powder
[1][7]

Melting Point 204-205 °C (lit.) [1][3][4][7]

Boiling Point 272.0 ± 25.0 °C (Predicted) [1]

Density 1.379 ± 0.06 g/cm³ (Predicted) [1]

pKa 4.15 ± 0.10 (Predicted) [1]

Water Solubility Insoluble [1]

Solvent Solubility

Soluble in alcohols and ethers;

slightly soluble in non-polar

solvents

[1]

Note on Melting Point: While some sources report a lower melting point of 135-137 °C, the

value of 204-205 °C is more frequently cited in chemical supplier databases and literature,

suggesting it is the more reliable figure for the pure trans-isomer.[1][3]

Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a

chemical compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of trans-3,5-
Difluorocinnamic acid is characterized by several key absorption bands. A very broad peak

from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the

carboxylic acid group, broadened by hydrogen bonding.[8] The C=O stretching of the

carbonyl group will appear as a strong, sharp peak around 1680-1710 cm⁻¹. The C=C

stretching of the alkene and the aromatic ring will be visible in the 1600-1650 cm⁻¹ and
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1450-1600 cm⁻¹ regions, respectively.[8] Strong C-F stretching vibrations are expected in the

1100-1350 cm⁻¹ range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will provide key structural information. The carboxylic

acid proton (-COOH) will appear as a broad singlet far downfield (>12 ppm). The two vinyl

protons of the trans-alkene will appear as doublets with a large coupling constant (J ≈ 16

Hz), characteristic of their trans relationship. The aromatic protons will be influenced by

the fluorine atoms. The proton at C2 and C6 will appear as a doublet, while the proton at

C4 will be a triplet, with coupling to the two adjacent fluorine atoms.

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the

carboxylic acid will be the most downfield signal (~167 ppm). The carbons directly bonded

to fluorine will show large one-bond C-F coupling constants, and other carbons in the ring

will show smaller two- and three-bond couplings, which can be used for definitive signal

assignment.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a

prominent molecular ion (M⁺) peak at m/z = 184.[5] Common fragmentation patterns include

the loss of -OH (m/z = 167) and -COOH (m/z = 139), followed by further fragmentation of the

difluorostyrenyl cation.

Experimental Determination of Properties
To ensure scientific rigor, the properties of a compound must be determined using validated

experimental protocols. The following section details the methodologies for characterizing

trans-3,5-Difluorocinnamic acid.
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Workflow for Physicochemical Characterization

Sample of
3,5-Difluorocinnamic Acid
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(Differential Scanning Calorimetry)
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(Visual/Turbidity Method)

pKa Determination
(Potentiometric Titration)

Spectroscopic Analysis
(NMR, FT-IR, MS)

Comprehensive
Physicochemical Profile
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Caption: A logical workflow for the experimental characterization of the compound.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
Rationale: DSC provides a more accurate and informative measure of melting point and purity

than traditional capillary methods. It measures the heat flow required to raise the sample

temperature, revealing a sharp endothermic peak at the melting point for a pure substance.

Protocol:

Calibrate the DSC instrument using a high-purity indium standard.

Accurately weigh 2-5 mg of trans-3,5-Difluorocinnamic acid into an aluminum DSC pan.

Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.

Place the sample and reference pans into the DSC cell.
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Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room

temperature to approximately 220 °C.

Record the heat flow versus temperature. The melting point is determined as the onset or

peak of the endothermic event.

pKa Determination via Potentiometric Titration
Rationale: This method determines the acid dissociation constant by monitoring the pH of a

solution as a strong base is added. The pKa is the pH at which the acid is half-neutralized.

Protocol:

Prepare a ~0.01 M solution of trans-3,5-Difluorocinnamic acid in a suitable solvent mixture

(e.g., 50:50 ethanol:water) to ensure solubility.

Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).

Place the pH electrode into the solution and record the initial pH.

Titrate the solution with a standardized ~0.1 M NaOH solution, adding small, precise

increments (e.g., 0.1 mL).

Record the pH after each addition, allowing the reading to stabilize.

Continue the titration past the equivalence point.

Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-

equivalence point (the midpoint of the steep rise in pH).[9][10]

Reactivity and Chemical Stability
Acidity and Esterification: As a carboxylic acid, it readily undergoes deprotonation with bases

to form carboxylate salts.[1] It can be converted to esters via Fischer esterification with an

alcohol under acidic catalysis or converted to a more reactive acyl chloride (using thionyl

chloride) for reaction with alcohols.
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Alkene Reactivity: The carbon-carbon double bond is susceptible to addition reactions, such

as hydrogenation to yield the corresponding saturated propanoic acid derivative, or

halogenation.

Stability: The compound is stable under standard laboratory conditions.[11] However, it

should be stored away from strong oxidizing agents to prevent unwanted reactions.[1]

Cinnamic acids can be sensitive to light, potentially undergoing photodimerization or

isomerization, so storage in a cool, dark place is recommended.[11] Thermal decomposition

can release irritating gases and vapors, including carbon oxides and hydrogen fluoride.[12]

Relevance in Drug Development
The true value of trans-3,5-Difluorocinnamic acid lies in its application as a synthetic

intermediate. The difluorophenyl moiety is a desirable feature in drug candidates.

Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism (e.g.,

hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and

half-life of a drug.[2]

Enhanced Binding: Fluorine can participate in favorable electrostatic interactions (e.g., with

backbone amides in a protein target) or tune the electronics of the aromatic ring to enhance

binding affinity.[2]

Synthetic Versatility: It serves as a starting material for more complex molecules. For

instance, derivatives of the similar trans-3,4-difluorocinnamic acid have been used to

synthesize potent 5-HT₃ receptor antagonists for antiemetic applications and psammaplin A

analogues investigated as radiosensitizers in cancer therapy.[2][13][14] The Curtius

rearrangement of its acyl azide derivative is a key step in synthesizing substituted

isoquinolones, a privileged scaffold in medicinal chemistry.[13]

Safety and Handling
trans-3,5-Difluorocinnamic acid is classified as an irritant.[1][7]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[3][11][15]
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Precautions: Use in a well-ventilated area or fume hood.[15] Wear appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat.[3][15] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact,

rinse the affected area thoroughly with water.[15]

Conclusion
trans-3,5-Difluorocinnamic acid is a well-characterized compound with a distinct set of

physicochemical properties that make it a valuable tool for chemical and pharmaceutical

research. Its thermal stability, defined spectroscopic signature, and predictable reactivity,

combined with the beneficial effects of its fluorine substituents, position it as a key building

block for the development of next-generation therapeutics. This guide provides the foundational

knowledge and experimental framework necessary for its effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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